molecular formula C10H11NO4 B14566413 Methyl 5-(acetyloxy)-2-aminobenzoate CAS No. 61340-34-9

Methyl 5-(acetyloxy)-2-aminobenzoate

Cat. No.: B14566413
CAS No.: 61340-34-9
M. Wt: 209.20 g/mol
InChI Key: KNKXNALSBGNTDL-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-2-aminobenzoate: is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an acetyloxy group and an amino group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-2-aminobenzoate typically involves the esterification of 5-(acetyloxy)-2-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-(acetyloxy)-2-aminobenzoic acid+methanolacid catalystMethyl 5-(acetyloxy)-2-aminobenzoate+water\text{5-(acetyloxy)-2-aminobenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(acetyloxy)-2-aminobenzoic acid+methanolacid catalyst​Methyl 5-(acetyloxy)-2-aminobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(acetyloxy)-2-aminobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-(acetyloxy)-2-aminobenzoic acid and methanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products:

    Hydrolysis: 5-(acetyloxy)-2-aminobenzoic acid and methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Methyl 5-(acetyloxy)-2-aminobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-2-aminobenzoate involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    Methyl 5-hydroxy-2-aminobenzoate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and applications.

    Methyl 5-nitro-2-aminobenzoate:

Uniqueness: Methyl 5-(acetyloxy)-2-aminobenzoate is unique due to the presence of both acetyloxy and amino groups on the benzoate structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

61340-34-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 5-acetyloxy-2-aminobenzoate

InChI

InChI=1S/C10H11NO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3

InChI Key

KNKXNALSBGNTDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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